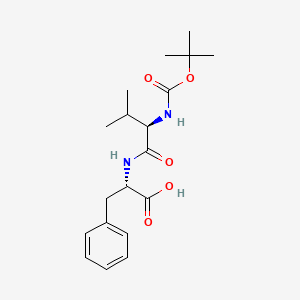

Boc-D-Valine-L-Phe-OH

Description

Significance of Peptide-Based Molecules in Chemical Biology and Medicinal Chemistry

Peptide-based molecules have garnered considerable attention in the scientific community due to their high specificity and potency in interacting with biological targets. hilarispublisher.commdpi.commdpi.com This specificity often translates to fewer off-target effects and a better safety profile compared to traditional small molecule drugs. mdpi.com Peptides have been successfully developed to target a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. hilarispublisher.com Their ability to modulate complex biological interactions, such as protein-protein interactions, which are often challenging for small molecules to disrupt, makes them particularly valuable in drug discovery. mdpi.com

The versatility of peptides stems from the diverse chemical functionalities of their constituent amino acids, allowing for a broad spectrum of potential biological targets. mdpi.com Furthermore, the synthesis of peptides has become a well-established and efficient process, facilitating the rapid generation and screening of large libraries of compounds to identify promising drug candidates. benthamscience.com

Rationale for Incorporating Non-Canonical Amino Acids in Peptide Structures

While nature primarily utilizes a set of 20 canonical amino acids, medicinal chemists have expanded this toolbox to include a vast array of non-canonical amino acids (ncAAs). nih.govacs.orgacs.org The incorporation of ncAAs into peptide structures is a powerful strategy to overcome the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and poor oral bioavailability. benthamscience.comnih.gov These synthetic building blocks offer a means to fine-tune a range of properties, including solubility, metabolic stability, and conformational rigidity. nih.govnih.gov

The use of ncAAs can lead to the development of "designer peptides" with enhanced therapeutic potential. nih.govacs.org By moving beyond the canonical 20 amino acids, researchers can access a much larger chemical space, enabling the creation of novel peptide architectures with unique biological activities. acs.org

Stereochemical Considerations in Peptide and Peptidomimetic Development

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the design of peptides and peptidomimetics. ontosight.ai The specific stereoisomer of a peptidomimetic can significantly influence its binding affinity and selectivity for a biological target. ontosight.ai Minor changes in the stereochemistry of a peptidomimetic can lead to substantial differences in its biological activity, sometimes even switching a molecule from a positive to a negative modulator of a receptor. beilstein-journals.org

The process of designing effective peptidomimetics often begins with establishing a structure-activity relationship (SAR) to identify the key residues and their spatial arrangement responsible for the desired biological effect. nih.govmdpi.com Computational tools are frequently employed to model the bioactive conformation and define a pharmacophore, which outlines the essential steric and electronic features for optimal interaction with the target. upc.edu

Modulation of Conformation and Biological Activity through D-Amino Acid Inclusion

A prominent class of non-canonical amino acids used in peptidomimetic design is D-amino acids, which are the enantiomers (mirror images) of the naturally occurring L-amino acids. rsc.org The introduction of D-amino acids into a peptide sequence is a well-established strategy to enhance its resistance to proteolysis by endogenous enzymes, thereby prolonging its biological half-life. frontiersin.orgoup.comnih.gov

Beyond increasing stability, the incorporation of D-amino acids can induce significant changes in the peptide's secondary structure, such as promoting the formation of β-turns and β-hairpins. rsc.org This conformational constraint can have profound effects on the peptide's biological activity, particularly in its interaction with receptors. beilstein-journals.orgrsc.org Systematically replacing each L-amino acid in a sequence with its D-enantiomer, a process known as a D-amino acid scan, can provide valuable insights into the importance of a specific residue's stereochemistry for the peptide's folding and function. upc.edursc.org For instance, the presence of D-amino acids in antimicrobial peptides can enhance their activity and selectivity. frontiersin.orgnih.gov

Overview of Boc-D-Valine-L-Phenylalanine-OH as a Synthetic Intermediate and Research Probe

Boc-D-Valine-L-Phenylalanine-OH is a dipeptide composed of a D-valine residue and an L-phenylalanine residue. The N-terminus of the D-valine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis. ontosight.ai This compound serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics. fluorochem.co.ukresearchgate.netmdpi.com

The presence of the D-amino acid (D-Valine) makes this dipeptide particularly useful for creating peptides with increased stability against enzymatic degradation. frontiersin.orgnih.gov The specific sequence of D-Val-L-Phe can be strategically incorporated into a larger peptide chain to induce specific conformational preferences and to probe the stereochemical requirements of a biological target. upc.edursc.org As a synthetic intermediate, Boc-D-Valine-L-Phe-OH allows for the controlled, stepwise assembly of peptides, a fundamental process in the development of novel peptide-based therapeutics and research tools. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-12(2)15(21-18(25)26-19(3,4)5)16(22)20-14(17(23)24)11-13-9-7-6-8-10-13/h6-10,12,14-15H,11H2,1-5H3,(H,20,22)(H,21,25)(H,23,24)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPXIFCBNOUEBC-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Valine L Phenylalanine Oh and Its Derivatives

Strategies for Dipeptide Bond Formation via Protected Amino Acids

The creation of a peptide bond between two amino acids requires the selective activation of the carboxyl group of one amino acid and the protection of the amino group of the other to prevent unwanted side reactions, such as self-polymerization. thermofisher.com The specificity of this process is crucial for synthesizing a dipeptide with a defined sequence like Boc-D-Val-L-Phe-OH. libretexts.org

Classical Solution-Phase Peptide Synthesis (SPPS) Techniques

Solution-phase peptide synthesis (LPPS), a traditional and versatile method, involves the coupling of protected amino acid derivatives in a suitable solvent. americanpeptidesociety.org This technique is particularly useful for the synthesis of short peptides and for large-scale production.

The formation of the amide bond between Boc-D-Valine and L-Phenylalanine methyl ester (or another carboxyl-protected phenylalanine) is facilitated by a coupling reagent. This reagent activates the carboxylic acid of Boc-D-Valine, making it susceptible to nucleophilic attack by the amino group of L-Phenylalanine. americanpeptidesociety.org

Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used due to their efficiency and cost-effectiveness. americanpeptidesociety.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org To minimize the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. americanpeptidesociety.orgias.ac.in These additives convert the O-acylisourea into a less reactive active ester, which then reacts with the amine component. sigmaaldrich.com

Phosphonium and Uronium/Aminium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to less racemization. sigmaaldrich.compeptide.com HATU, in particular, is known for its fast reaction times. peptide.com These reagents generate active esters in situ, promoting clean and efficient coupling. sigmaaldrich.com For instance, the synthesis of di- and tripeptides has been successfully achieved using TBTU/HOBt as the coupling system. nih.gov

The choice of solvent is also critical, with common options including dimethylformamide (DMF), dichloromethane (B109758) (DCM), and ethyl acetate. sigmaaldrich.comnih.gov The reaction is typically carried out at room temperature, and the progress can be monitored by techniques like thin-layer chromatography (TLC). nih.gov

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Cost-effective, efficient. Often used with additives like HOBt to suppress racemization. americanpeptidesociety.org |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, particularly for sterically hindered couplings. sigmaaldrich.compeptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Fast reaction rates, low racemization, and high yields. sigmaaldrich.compeptide.comacs.org |

Adaptations for Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach where the C-terminal amino acid is anchored to a solid support (resin), and subsequent amino acids are added in a stepwise manner. thermofisher.compeptide.com This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. peptide.com

For the synthesis of Boc-D-Valine-L-Phenylalanine-OH, L-Phenylalanine would first be attached to a suitable resin. The Boc protecting group of the resin-bound phenylalanine is then removed, and the next amino acid, Boc-D-Valine, is introduced with a coupling reagent. peptide.com The same coupling reagents used in solution-phase synthesis, such as carbodiimides and uronium/phosphonium salts, are also employed in SPPS. peptide.com

Role and Application of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-Butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, serving as a temporary protecting group for the α-amino group of amino acids. thermofisher.comtotal-synthesis.com Its widespread use stems from its ease of introduction and its selective removal under specific conditions. thermofisher.comwikipedia.org

Mechanism of Amino Group Protection and Stability Considerations

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base. total-synthesis.comwikipedia.org The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. libretexts.org

The resulting tert-butoxycarbonyl-protected amino acid is stable to a wide range of nucleophiles and basic conditions. organic-chemistry.org This stability allows for the deprotection of other protecting groups, such as a C-terminal methyl or benzyl (B1604629) ester, without affecting the Boc group. libretexts.org This orthogonality is a key principle in multi-step organic synthesis. total-synthesis.com

| Protection Method | Reagents | Key Features |

| Standard Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, triethylamine) | Widely used, efficient for a broad range of amino acids. total-synthesis.comwikipedia.org |

Selective Deprotection Strategies (e.g., Acid-Labile Cleavage with Trifluoroacetic Acid)

A defining characteristic of the Boc group is its lability to strong acids. wikipedia.org It is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). thermofisher.compeptide.com

The mechanism of deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com

The formation of the tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic amino acid side chains like those of tryptophan and methionine. peptide.com To prevent these undesired modifications, "scavengers" such as anisole, thioanisole, or dithiothreitol (B142953) (DTT) are typically added to the cleavage cocktail to trap the reactive carbocations. wikipedia.orgacs.org

The acid-labile nature of the Boc group makes it orthogonal to other protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group. total-synthesis.com This allows for complex synthetic strategies where different protecting groups can be removed selectively at various stages of the synthesis. thermofisher.com

| Deprotection Reagent | Conditions | Key Considerations |

| Trifluoroacetic Acid (TFA) | Typically 25-50% TFA in DCM. | The most common method for Boc deprotection. Scavengers are often required to prevent side reactions. peptide.comwikipedia.org |

| Hydrochloric Acid (HCl) | HCl in an organic solvent like methanol (B129727) or ethyl acetate. | An alternative to TFA. wikipedia.org |

Enantioselective Synthesis and Diastereomeric Control

The creation of the peptide bond between D-Valine and L-Phenylalanine introduces a new chiral center, leading to the possibility of forming diastereomers. Therefore, controlling the stereochemistry at each step is paramount to obtaining the desired Boc-D-Val-(D)-Phe-OH or Boc-D-Val-(L)-Phe-OH.

Influence of D-Valine and L-Phenylalanine Stereochemistry on Dipeptide Formation

The specific stereochemistry of the starting amino acids, D-Valine and L-Phenylalanine, dictates the absolute configuration of the resulting dipeptide. The coupling of Boc-D-Valine with L-Phenylalanine methyl ester, for instance, is expected to yield the (R,S) diastereomer, Boc-D-Val-L-Phe-OMe. The spatial arrangement of the bulky side chains of valine (isopropyl group) and phenylalanine (benzyl group) can influence the rate and efficiency of the coupling reaction. The stereochemical outcome is critical as the biological activity and conformational properties of peptides are highly dependent on the specific arrangement of their constituent amino acids. researchgate.net Studies on similar dipeptide syntheses have shown that the choice of coupling reagents and reaction conditions can impact the degree of racemization, particularly at the C-terminal amino acid residue. nih.gov

Achieving High Diastereomeric Excess in Dipeptide Synthesis

High diastereomeric excess (de) is crucial for the synthesis of stereochemically pure peptides. In the context of Boc-D-Valine-L-Phenylalanine-OH synthesis, this means maximizing the formation of the desired (R,S) diastereomer over the (R,R) or other potential isomers. The choice of coupling reagents plays a significant role in minimizing epimerization, a process that can lead to a loss of stereochemical integrity. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are often employed to achieve high coupling efficiency and suppress racemization. thieme-connect.com For instance, in the synthesis of a tripeptide, the coupling of a dipeptide with L-phenylalaninol using HATU/DIPEA resulted in a high diastereomeric ratio of 96:4. thieme-connect.com Optimization of reaction conditions, including solvent and temperature, is also critical. For some peptide couplings, excellent diastereomeric excesses of over 96% have been reported. rsc.org

Use of Chiral Auxiliaries in Stereocontrolled Amino Acid Synthesis

Chiral auxiliaries are powerful tools for controlling stereochemistry during the synthesis of amino acids and peptides. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

One well-known method is the Schöllkopf bislactim ether method, which utilizes a chiral auxiliary derived from D-valine and glycine (B1666218) to synthesize various L-amino acids with high enantiomeric purity. tandfonline.com The bislactim ether acts as a chiral template, and its alkylation occurs with high diastereoselectivity. tandfonline.com While this method is typically used for the synthesis of single amino acids, the principles of using chiral auxiliaries to control stereochemistry are broadly applicable in peptide synthesis. For example, L-phenylalanine cyclohexylamide has been described as a simple and effective chiral auxiliary for the synthesis of optically pure α,α-disubstituted amino acids. researchgate.net Similarly, D-valine itself can be used as a chiral auxiliary in the synthesis of other amino acids. scispace.comebi.ac.uk

Analytical Characterization and Purity Assessment

Following the synthesis of Boc-D-Valine-L-Phenylalanine-OH, rigorous analytical methods are required to confirm its structure, assess its purity, and determine the diastereomeric ratio.

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Ratios

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of peptides. For purity assessment, a reversed-phase HPLC method is typically used, where the peptide is eluted from a C18 column using a gradient of an organic solvent (like acetonitrile) in water, often with an acid modifier like trifluoroacetic acid (TFA). nih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. nih.gov

To determine the diastereomeric ratio, a chiral HPLC method is necessary. This involves using a chiral stationary phase that can differentiate between the diastereomers of the dipeptide. The two diastereomers will have different retention times, allowing for their separation and quantification. rsc.org For example, chiral HPLC analysis has been used to confirm the stereointegrity of dipeptides bearing a C-terminal phenylalanine, showing no detectable loss of stereointegrity. rsc.org The diastereomeric excess (de) can be calculated from the peak areas of the two diastereomers. In some cases, derivatization with a chiral reagent can also be used to facilitate separation on a non-chiral column.

Table 1: HPLC Analysis Conditions for Peptide Purity and Diastereomeric Ratio

| Parameter | Purity Analysis | Diastereomeric Ratio Analysis |

|---|---|---|

| Column | C18 (non-chiral) | Chiral Stationary Phase |

| Mobile Phase A | Water + 0.1% TFA | Varies (e.g., Heptane/Isopropanol) |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Varies |

| Gradient | Typically a linear gradient of B into A | Often isocratic or a shallow gradient |

| Detection | UV (e.g., 220 nm) | UV |

| Flow Rate | ~1 mL/min | ~1 mL/min |

| Output | Purity (%) | Diastereomeric Ratio (e.g., 98:2) |

This table presents typical, generalized conditions. Actual parameters must be optimized for the specific dipeptide.

Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for the structural elucidation of synthetic peptides.

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For Boc-D-Valine-L-Phenylalanine-OH, ¹H NMR would show characteristic signals for the protons of the Boc protecting group (a singlet around 1.4 ppm), the amino acid side chains (valine's isopropyl group and phenylalanine's benzyl group), and the amide and alpha-protons of the peptide backbone. semanticscholar.orgscielo.brmdpi.com Two-dimensional NMR techniques like COSY and HMBC can be used to establish connectivity between protons and carbons, confirming the sequence of the dipeptide.

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for analyzing peptides. semanticscholar.org The mass spectrum for Boc-D-Valine-L-Phenylalanine-OH would show a peak corresponding to its molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, further confirming the elemental composition. semanticscholar.orgmdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the peptide, and the resulting fragmentation pattern can be analyzed to confirm the amino acid sequence. nih.gov

Table 2: Spectroscopic Data for Boc-Protected Amino Acids

| Compound | Technique | Key Signals/Ions |

|---|---|---|

| Boc-D-Valine | MS/MS nih.gov | Precursor [M+H]⁺: 218.1387; Fragment ions: 174.1, 105.1, 72.1 |

| Boc-D-Phenylalanine | MS/MS nih.gov | Precursor [M+H]⁺: 266.1387; Fragment ions: 220.1, 125.2, 247.4 |

| Boc-D-Valine-L-Phe-OH | ¹H NMR (predicted) | ~0.9 ppm (d, Val γ-CH₃), ~1.4 ppm (s, Boc CH₃), ~3.0 ppm (m, Phe β-CH₂), ~4.2-4.5 ppm (m, α-CHs), ~7.2 ppm (m, Phe Ar-H) |

Note: The NMR data for the dipeptide is a prediction based on typical chemical shifts for its constituent parts.

Boc D Valine L Phenylalanine Oh As a Strategic Building Block in Advanced Chemical and Medicinal Chemistry Applications

Precursor for Bioactive Peptides and Peptidomimetics

The incorporation of non-natural amino acids, such as D-Valine, into peptide sequences is a powerful strategy for developing novel therapeutic agents. Boc-D-Valine-L-Phenylalanine-OH serves as a readily available and versatile starting material for the synthesis of such modified peptides.

The synthesis of novel peptide sequences is a cornerstone of drug discovery. Boc-D-Valine-L-Phenylalanine-OH can be efficiently incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. The Boc protecting group on the N-terminus of the D-Valine allows for a stepwise and controlled elongation of the peptide chain.

The general procedure for incorporating this dipeptide building block involves the following key steps:

Deprotection: The N-terminal Boc group of the growing peptide chain (attached to a solid support in SPPS) is removed, typically using an acid such as trifluoroacetic acid (TFA).

Coupling: The free amino group of the peptide chain is then coupled with the carboxylic acid of Boc-D-Valine-L-Phenylalanine-OH. This reaction is facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), to form a new peptide bond.

Iteration: The process of deprotection and coupling is repeated with subsequent amino acids until the desired peptide sequence is assembled.

This method allows for the precise placement of the D-Val-L-Phe motif at any desired position within the peptide sequence, enabling the systematic exploration of its impact on biological activity.

One of the most significant advantages of incorporating D-amino acids into peptide therapeutics is the enhancement of their metabolic stability. nih.gov Natural peptides composed exclusively of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. The presence of a D-amino acid, such as D-Valine, disrupts the recognition sites for these enzymes.

Peptide bonds adjacent to D-amino acids are not readily cleaved by most endogenous proteases, which are stereospecific for L-amino acid substrates. nih.gov This resistance to enzymatic degradation leads to a longer circulation half-life of the peptide in vivo, potentially increasing its potency and duration of action.

The following table illustrates the conceptual difference in stability between a standard L-peptide and a D-amino acid-containing analogue.

| Peptide Type | Susceptibility to Proteolytic Degradation | Expected In Vivo Half-Life |

|---|---|---|

| All L-amino acid peptide | High | Short |

| Peptide containing D-Valine | Low | Extended |

The flexibility of linear peptides can be a disadvantage, as it may lead to reduced binding affinity and selectivity. Introducing conformational constraints can lock the peptide into its bioactive conformation, improving its pharmacological properties. The incorporation of D-amino acids is a well-established method for inducing specific secondary structures, such as β-turns. nih.gov

A β-turn is a structural motif where the polypeptide chain reverses its direction. The specific stereochemistry of the D-Val-L-Phe sequence can promote the formation of a β-turn, which can be crucial for the peptide's interaction with its target. For instance, a D-amino acid at the (i+1) position of a four-residue turn is known to stabilize a type II' β-turn. By strategically placing the Boc-D-Valine-L-Phenylalanine-OH unit within a peptide sequence, chemists can design conformationally constrained analogues with enhanced biological activity.

Applications in Prodrug Design and Targeted Delivery Systems

The unique properties of the D-Valine and L-Phenylalanine moieties in this dipeptide building block also lend themselves to applications in prodrug design and targeted drug delivery.

A prodrug is an inactive compound that is converted into an active drug in the body. Amino acids and dipeptides are frequently used as "promoieties," which are attached to a parent drug to improve its properties, such as solubility, permeability, or targeting. mdpi.comnih.gov The D-Valine-L-Phenylalanine dipeptide can be conjugated to a drug molecule, for example, through an ester linkage to a hydroxyl or carboxyl group on the drug.

This strategy can be employed to:

Enhance solubility: The ionizable amino and carboxyl groups of the dipeptide can increase the water solubility of a poorly soluble drug.

Improve permeability: The dipeptide promoiety can be designed to be recognized by specific transporters in the gastrointestinal tract, thereby enhancing the oral absorption of the drug.

Achieve targeted delivery: The dipeptide can be chosen to be a substrate for enzymes that are overexpressed in specific tissues, such as tumors, leading to site-selective release of the active drug.

The stereochemistry of the dipeptide promoiety is a critical factor in both its enzymatic cleavage to release the active drug and its recognition by membrane transporters. The human peptide transporter 1 (hPEPT1) is a key transporter in the small intestine responsible for the absorption of di- and tripeptides. solvobiotech.com

Research has shown that hPEPT1 exhibits significant stereoselectivity. The transporter has a much higher affinity for dipeptides composed of L-L amino acids compared to those containing D-amino acids. researchgate.net In particular, the presence of a D-amino acid at the N-terminus of a dipeptide has been shown to have a detrimental effect on its binding affinity to hPEPT1. nih.gov

Conversely, the stereochemistry also dictates the rate of enzymatic hydrolysis. Ester linkages involving L-amino acids are typically hydrolyzed much more rapidly by esterases in the body than those involving D-amino acids. researchgate.net L-amino acid ester prodrugs can be 10 to 75 times more susceptible to enzymatic cleavage than their D-amino acid counterparts. researchgate.net

This differential recognition and hydrolysis can be strategically exploited. For instance, if rapid absorption and cleavage are desired, an L-L dipeptide promoiety might be chosen. However, if the goal is to create a more stable prodrug that resists premature hydrolysis, the D-Val-L-Phe moiety would be advantageous due to the enzymatic resistance conferred by the D-Valine residue. acs.org

The following table summarizes the influence of stereochemistry on these two key processes.

| Dipeptide Stereochemistry | Affinity for hPEPT1 Transporter | Rate of Enzymatic Hydrolysis (Ester Prodrugs) |

|---|---|---|

| L-Val-L-Phe | High | Fast |

| D-Val-L-Phe | Low | Slow |

Role in the Development of Enzyme Inhibitors and Biological Modulators

The dipeptide scaffold, particularly one combining the structural features of valine and phenylalanine, represents a significant motif in the design of enzyme inhibitors. The parent compound, Boc-D-Valine-L-Phenylalanine-OH, serves as a chemically protected precursor, allowing for controlled and site-specific incorporation into larger, more complex molecules. Upon deprotection, the resulting H-D-Val-L-Phe-OH or its L-L enantiomer, H-Val-Phe-OH, can interact with the active sites of enzymes, modulating their catalytic activity. This section explores the specific application of the de-protected Val-Phe dipeptide as an Angiotensin-1 Converting Enzyme (ACE) inhibitor and the underlying principles that guide the design of such dipeptide-based inhibitors for specific biological targets.

The renin-angiotensin system is a critical pathway in the regulation of blood pressure. Angiotensin-1 Converting Enzyme (ACE) is a key component of this system, catalyzing the conversion of the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II. By inhibiting ACE, the formation of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure. Consequently, ACE inhibitors are a major class of therapeutic agents for hypertension and heart failure.

Research has identified numerous peptides, often derived from natural food sources, that possess ACE inhibitory properties. The dipeptide Valyl-Phenylalanine (H-Val-Phe-OH) has been recognized as a potent in vitro inhibitor of ACE nih.gov. Studies have shown that this dipeptide can be released from larger precursor peptides through enzymatic hydrolysis, demonstrating its potential bioactivity following oral administration nih.gov. For instance, the tripeptide Ala-Val-Phe is hydrolyzed by mucosal peptidases to yield Val-Phe, which is responsible for the observed in vivo antihypertensive effects in spontaneously hypertensive rats nih.gov.

The inhibitory potential of a compound against an enzyme is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The dipeptide H-Val-Phe-OH has been determined to inhibit ACE with an IC50 value of 9.2 μM bachem.com. This potency is comparable to other bioactive di- and tripeptides and underscores its significance as a lead structure for antihypertensive agents.

| Peptide Sequence | IC50 Value (μM) | Reference |

|---|---|---|

| Val-Phe | 9.2 | bachem.com |

| Val-Trp | 0.58 | researchgate.net |

| Ile-Trp | 0.50 | researchgate.net |

| Leu-Trp | 1.11 | researchgate.net |

| Val-Tyr | ~20 (0.02 mg/ml) | bachem.com |

The efficacy of dipeptides like H-Val-Phe-OH as ACE inhibitors is not coincidental but rather a result of specific structural and physicochemical properties that favor binding to the enzyme's active site. The design of potent and selective dipeptide-based enzyme inhibitors is guided by several key principles derived from structure-activity relationship (SAR) studies and computational modeling.

Amino Acid Composition and Sequence: The choice of amino acids and their sequence is paramount. For ACE inhibitors, there is a well-established preference for peptides containing amino acids with specific characteristics at the C-terminal and N-terminal positions.

C-Terminal Residue: ACE exhibits a strong preference for substrates and inhibitors with bulky, hydrophobic, or aromatic amino acids at the C-terminus. The phenylalanine residue in Val-Phe, with its large, hydrophobic benzyl (B1604629) side chain, fits this requirement perfectly, contributing significantly to the binding affinity within the enzyme's active site pocket mdpi.comnih.gov.

Role of Stereochemistry (D-Amino Acids): While the L-L dipeptide (H-L-Val-L-Phe-OH) is the active form for ACE inhibition, the parent compound Boc-D-Valine-L-Phe-OH introduces a D-amino acid. The incorporation of D-amino acids is a critical strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their bioavailability and duration of action. By strategically replacing one or more L-amino acids with their D-enantiomers, the resulting peptide becomes more resistant to proteolytic cleavage. This increased stability leads to a longer in vivo half-life, making the peptide a more effective therapeutic agent. Therefore, Boc-D-Val-L-Phe-OH serves as a valuable building block for creating peptidomimetics or larger peptide structures that are designed for enhanced biological stability.

By leveraging these design principles—optimizing amino acid sequence, enhancing stability through D-amino acid incorporation, and tuning physicochemical properties—researchers can rationally design novel and potent dipeptide-based inhibitors for a wide range of enzymatic targets beyond ACE.

Mechanistic Insights into the Biological Activity of Boc D Valine L Phenylalanine Oh Derived Structures

Molecular Basis of Enzyme-Ligand Interactions

The interaction of dipeptide derivatives with enzymes is a highly specific process governed by the precise architecture of the enzyme's active site. The D-Val-L-Phe sequence presents distinct features that dictate its binding and inhibitory potential.

The binding of a dipeptide like a D-Val-L-Phe derivative to an enzyme active site is a multifaceted process driven by a series of non-covalent interactions. Structural studies of enzymes complexed with similar dipeptidic inhibitors reveal key principles that likely govern the binding of a D-Val-L-Phe moiety. Enzyme active sites often possess distinct subsites (e.g., S1, S2) that accommodate the side chains of the peptide residues.

For a D-Val-L-Phe structure, the L-Phenylalanine residue would typically occupy the S1 subsite. The aromatic phenyl ring is well-suited for favorable hydrophobic and π-stacking interactions within a hydrophobic pocket of the active site. nih.gov This has been observed in the crystal structure of a dipeptide inhibitor bound to the Botulinum Neurotoxin A light chain, where a phenylalanine side chain engages in significant hydrophobic interactions. nih.gov Similarly, the D-Valine residue would be positioned to interact with the S2 subsite. The binding of a valine residue in the S2 subsite of a dipeptidyl aminopeptidase (B13392206) has been structurally characterized, highlighting the importance of hydrophobic interactions for recognition. researchgate.net The N-terminal Boc group, being bulky and hydrophobic, would further influence the binding orientation and could engage in additional hydrophobic interactions with the enzyme surface, potentially enhancing binding affinity.

The potency of enzyme inhibition by dipeptide derivatives is quantified by parameters such as the half-maximal inhibitory concentration (IC50). Studies on various dipeptide inhibitors demonstrate that the specific amino acid sequence and stereochemistry are critical determinants of inhibitory strength. For instance, dipeptide hydroxamates have been identified as potent inhibitors of the Botulinum Neurotoxin A light chain (BoNT/A LC), a zinc metalloprotease. nih.gov A dipeptide with hydrophobic side chains and a C-terminal hydroxamic acid was found to inhibit BoNT/A LC with an IC50 value of 21 nM. nih.gov

In another context, dipeptide prodrugs have been developed to target peptide transporters like PEPT1. acs.org A 5'-L-Valyl-L-Phenylalanyl-floxuridine prodrug demonstrated significant affinity for PEPT1 expressed in Capan-2 cells, with an IC50 value of 1.13 mM for inhibiting the uptake of a model substrate. acs.org Furthermore, mimosine dipeptides have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, where Mi-L-Val inhibited COX-2 with an IC50 of 22 μM. mdpi.com These examples underscore that dipeptide structures can be potent inhibitors of diverse enzyme classes, with their efficacy being highly dependent on the target and the specific amino acid composition.

| Dipeptide Derivative | Target Enzyme/Transporter | IC50 Value (μM) | Reference |

|---|---|---|---|

| Dipeptide Hydroxamate 33 (hydrophobic side chains) | Botulinum Neurotoxin A Light Chain | 0.021 | nih.gov |

| 5′-L-Valyl-L-Phenylalanyl-floxuridine | PEPT1 (in Capan-2 cells) | 1130 | acs.org |

| Mimosine-L-Valine | Cyclooxygenase-2 (COX-2) | 22 | mdpi.com |

| Mimosine-D-Valine | Tyrosinase | 10 | mdpi.com |

| Mimosine-L-Valine | Cyclooxygenase-1 (COX-1) | 26 | mdpi.com |

Stereochemical Determinants of Biological Recognition and Potency

Stereochemistry is a paramount factor in molecular recognition, as biological systems, particularly enzymes and receptors, are inherently chiral. The specific D-L configuration of the valine and phenylalanine residues in the target compound is a critical determinant of its biological profile.

The inclusion of D-amino acids into peptide sequences is a widely used strategy to enhance metabolic stability, as peptides containing D-amino acids are generally resistant to degradation by proteases, which are stereospecific for L-amino acids. nih.gov Beyond stability, the stereochemistry directly impacts the affinity for and interaction with biological targets.

Transporters and enzymes often exhibit strong stereoselectivity. For example, the human intestinal peptide transporter hPEPT1, which is crucial for the absorption of di- and tripeptides, shows a marked preference for L-amino acid residues. Studies on valine-ester prodrugs of acyclovir (B1169) demonstrated this selectivity clearly: the L-Valyl ester of acyclovir was approximately four times more permeable across the apical membrane of hPEPT1-expressing cells than its D-Valyl counterpart. nih.govumich.edu This indicates a significantly higher affinity of the transporter for the L-configured valine. nih.govumich.edu

Similarly, enzyme inhibition can be highly dependent on stereochemistry. In an evaluation of mimosine dipeptide enantiomers as tyrosinase inhibitors, Mi-D-Val was a more potent inhibitor (IC50 = 10 μM) than the parent compound, while in the same study, Mi-L-Val was a more potent inhibitor of COX-2 (IC50 = 22 μM) than its D-counterpart. mdpi.com In some cases, the combination of an L- and a D-amino acid can result in unexpected activity. nih.gov This highlights that the optimal stereochemistry is target-dependent, and a D-L configuration like that in D-Val-L-Phe may be specifically recognized by certain enzymes, such as the bacterial dipeptidase from Streptomyces coelicolor, which shows a preference for L-Xaa-D-Xaa substrates. nih.gov

| Compound Pair | Biological Target/Assay | Activity of L-Isomer | Activity of D-Isomer | Fold Difference (L vs. D) | Reference |

|---|---|---|---|---|---|

| Valyl-acyclovir (Val-ACV) | hPEPT1 Permeability | 17.0 x 10⁻⁷ cm/sec | 3.86 x 10⁻⁷ cm/sec | ~4.4x higher for L-Val | umich.edu |

| Mimosine-Valine (Mi-Val) | Tyrosinase Inhibition (IC50) | 12 μM | 10 μM | 1.2x more potent for D-Val | mdpi.com |

| Mimosine-Tryptophan (Mi-Trp) | Tyrosinase Inhibition (IC50) | >50 μM | 17 μM | >2.9x more potent for D-Trp | mdpi.com |

The sequence of amino acids and their stereochemistry dictates the peptide's preferred three-dimensional shape, or conformation. While short, linear peptides composed solely of L-amino acids tend to be flexible and adopt extended conformations, the introduction of a D-amino acid can impose significant conformational constraints. rsc.org

Specifically, a heterochiral sequence, where a D-amino acid is followed by an L-amino acid (a D-L sequence), is a well-established and potent inducer of a specific secondary structure known as a βII'-turn. rsc.orgresearchgate.net This type of turn reverses the direction of the peptide backbone, creating a compact, folded structure. researchgate.net The formation of such a defined, rigid conformation is crucial for biological activity. It pre-organizes the peptide into a shape that is complementary to a target's binding site, which can lead to higher binding affinity by minimizing the entropic penalty associated with binding. nih.gov The ability of D-amino acids to induce turn-like structures is a key reason for their use in designing peptidomimetics that can mimic the turns found on the surface of proteins, which are often involved in molecular recognition events. nih.govresearchgate.net Therefore, the D-Val-L-Phe sequence is expected to strongly favor a β-turn conformation, a structural motif that is pivotal for the function of many bioactive peptides. nih.govresearchgate.net

Future Perspectives and Research Directions in Dipeptide Based Chemical Biology

Rational Design of Next-Generation Peptidomimetics Incorporating D-Amino Acid Residues

The rational design of peptidomimetics is a cornerstone of modern medicinal chemistry, aiming to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. rsc.org The incorporation of D-amino acids, such as the D-Valine in Boc-D-Valine-L-Phe-OH, is a key strategy in this endeavor. Peptides containing L-amino acids are often susceptible to rapid degradation by proteases in the body. nih.gov Introducing D-amino acids can significantly enhance metabolic stability and resistance to enzymatic cleavage. nih.govnih.gov This change in chirality can alter the peptide's conformational properties and the orientation of its side chains, which must be carefully considered during the design process to maintain or enhance biological activity. nih.gov

Peptidomimetics are designed to replicate the three-dimensional structures of peptide segments that are critical for binding to biological targets, such as the interfaces of protein-protein interactions (PPIs). nih.gov By replacing or modifying peptide bonds and introducing unnatural amino acids, researchers can develop inhibitors with enhanced potency and efficacy. nih.gov For example, a peptidomimetic containing a D-amino acid was successfully designed to target the interaction between HER2 and HER3 proteins, showing activity in the nanomolar range. nih.gov This approach transforms peptides into more drug-like molecules with better bioavailability and selectivity.

| Design Strategy | Rationale | Potential Outcome |

| D-Amino Acid Substitution | Increase resistance to proteolytic degradation by endogenous proteases. nih.govnih.gov | Enhanced metabolic stability and longer in vivo half-life. |

| Backbone Modification | Replace labile peptide bonds with more stable isosteres (e.g., γ-AApeptides). nih.gov | Improved stability and potential for novel backbone geometries. |

| Cyclization | Constrain the peptide into a bioactive conformation, reducing flexibility. nih.gov | Increased receptor affinity, selectivity, and stability. |

| N-Methylation | Modify the peptide backbone to block hydrogen bonding and hinder enzymatic recognition. mdpi.com | Increased cell permeability and metabolic stability. |

Exploration of Novel Therapeutic Targets for Dipeptide-Based Modulators and Prodrugs

Dipeptides and their analogues are increasingly explored as modulators for a wide range of therapeutic targets previously considered "undruggable." Their ability to mimic specific structural motifs, like α-helices or β-sheets, makes them promising candidates for inhibiting large, flat protein-protein interaction (PPI) interfaces, which are challenging for traditional small molecules. rsc.org For instance, peptidomimetics have been developed to disrupt the PPIs of cancer-related proteins like HER2, thereby inhibiting signaling pathways that drive tumor growth. nih.gov

Furthermore, the "prodrug" strategy utilizes dipeptides to enhance the therapeutic efficacy of existing drugs. nih.gov In this approach, a dipeptide moiety is conjugated to a medicinal compound, creating a peptide-drug conjugate (PDC). nih.gov This can improve the drug's solubility, transport across cellular membranes, and target specificity. The dipeptide is later cleaved by specific enzymes at the target site, releasing the active drug. This targeted delivery minimizes off-target effects and enhances the therapeutic window.

| Therapeutic Target Class | Example | Role of Dipeptide Modulator |

| Protein-Protein Interactions (PPIs) | HER2-HER3 Receptor Dimerization nih.gov | Mimic binding interface to disrupt protein complex formation and inhibit downstream signaling. |

| G-Protein-Coupled Receptors (GPCRs) | Glucagon-like peptide-1 receptor (GLP-1R) nih.gov | Act as novel activators or inhibitors of receptor function for metabolic or endocrine disorders. |

| Enzymes | Metalloproteases mdpi.com | Serve as transition-state analogue inhibitors, blocking enzyme activity in diseases like cancer. |

| Drug Delivery (Prodrugs) | Floxuridine (anticancer agent) | Enhance affinity for cellular transporters and improve metabolic stability, increasing drug uptake by cancer cells. sigmaaldrich.com |

Development of Advanced Synthetic Strategies for Complex Boc-D-Valine-L-Phenylalanine-OH Analogues

The synthesis of dipeptides and their complex analogues is crucial for exploring their therapeutic potential. Traditional methods like 9-fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS) are reliable for creating standard peptide sequences. jst.go.jp For a compound like Boc-D-Valine-L-Phe-OH, the synthesis would involve using the Boc (tert-butoxycarbonyl) protecting group for the N-terminus of the D-valine residue. fengchengroup.compeptide.com This protecting group is stable under various conditions and allows for the selective formation of the peptide bond with L-phenylalanine. chemimpex.com

However, creating more complex analogues requires advanced strategies. Researchers are developing novel catalytic methods and multi-component reactions to build dipeptide structures more efficiently. nih.govrsc.org For instance, phosphinic dipeptide analogues, which can act as transition-state inhibitors of metalloproteases, are synthesized through specialized methods like the phospha-Michael addition. mdpi.com Other innovative techniques include using N-chloropeptides to modify otherwise unreactive peptide side chains and employing organocatalytic reactions to create unusual amino acid building blocks with high stereoselectivity. jst.go.jp These advanced methods enable the synthesis of a diverse library of dipeptide analogues with unique functionalities and improved properties.

| Synthetic Strategy | Description | Application for Dipeptide Analogues |

| Boc Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of Boc-protected amino acids (e.g., Boc-D-Val-OH) on a solid resin support. peptide.com | Standard, controlled synthesis of linear dipeptide sequences. |

| Solution-Phase Synthesis | Amide bond formation catalyzed in solution, sometimes using magnetic nanocatalysts for easier purification. nih.gov | Scalable production of dipeptides without the high cost of resins and some coupling reagents. nih.gov |

| Phospha-Michael Addition | A key reaction for forming phosphinic dipeptide derivatives by adding α-amino-H-phosphinates to acrylates. mdpi.com | Creation of peptidomimetics that can act as enzyme inhibitors. |

| Multi-component Reactions (e.g., Ugi) | A one-pot reaction combining multiple starting materials (e.g., an aldehyde, amine, carboxylic acid, and isocyanide) to rapidly build complex molecules. nih.gov | Efficient generation of diverse libraries of peptidomimetic structures. |

| Transition Metal Catalysis | Using catalysts like ruthenium or copper for reactions such as ring-closing metathesis or click cycloadditions. rsc.org | Facilitates the synthesis of complex cyclic dipeptide analogues with constrained conformations. rsc.org |

Integration of High-Throughput Screening and Computational Methods for Peptide Discovery

The discovery of novel bioactive peptides has been revolutionized by the integration of high-throughput screening (HTS) and computational design. epochjournals.com HTS technologies allow for the rapid testing of vast libraries containing tens of thousands of peptides against a biological target. nih.govcreative-peptides.com These methods, often performed in microplates, use automated systems to measure peptide activity, such as binding to a receptor or inhibiting an enzyme. creative-peptides.com For example, a novel HTS assay based on competitive binding and fluorescence was developed to screen macrocyclic peptides for their affinity to ubiquitin, a key protein in cellular degradation pathways. drugtargetreview.com

Computational methods play a critical role in both designing peptide libraries and interpreting HTS results. epochjournals.com Molecular docking and molecular dynamics simulations can predict how a peptide like Boc-D-Valine-L-Phe-OH might bind to a target protein, guiding the design of more potent analogues. Machine learning algorithms can be trained on existing data to identify sequence-activity relationships and propose new peptide candidates with high stability and specificity. epochjournals.com This synergy between computational modeling and experimental screening significantly reduces the time and cost associated with discovering new peptide-based therapeutics. epochjournals.com

| Method | Description | Role in Peptide Discovery |

| Combinatorial Libraries | Large collections of peptides with diverse sequences, such as phage display or one-bead-one-compound (OBOC) libraries. epochjournals.com | Provide a vast chemical space for identifying initial hit compounds with high affinity and specificity. |

| Affinity Selection-Mass Spectrometry (AS-MS) | An ultrahigh-throughput technique that screens libraries of millions of compounds by selecting for binding to a target and identifying hits via mass spectrometry. acs.org | Enables rapid discovery of hit compounds from extremely large and diverse peptidomimetic libraries. acs.org |

| Fluorescence-Activated Cell Sorting (FACS) | A cell-based screening method where cells expressing a target receptor and a peptide library are sorted based on a fluorescent signal indicating receptor activation. nih.gov | Allows for the identification of functional peptides that activate or inhibit cell surface receptors like GPCRs. nih.gov |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. epochjournals.com | Guides the rational design of peptides by modeling their interaction with a target protein's binding site. |

| Machine Learning | Algorithms trained on large datasets of peptide sequences and their biological activities to predict the properties of new sequences. epochjournals.com | Accelerates the optimization of lead peptides by identifying key residues and predicting activity. |

Advanced Applications in Biomaterials and Nanostructure Formation

Dipeptides, particularly those containing aromatic residues like phenylalanine, possess a remarkable ability to self-assemble into well-ordered nanostructures. nih.gov This process is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net Depending on the specific amino acid sequence and assembly conditions, dipeptides can form a variety of nanomaterials, including nanotubes, nanofibers, nanoparticles, and hydrogels. nih.govtandfonline.com

The incorporation of a Boc protecting group on a dipeptide like diphenylalanine has been shown to facilitate the formation of spherical nanoparticles. dtu.dk These self-assembled materials are gaining significant attention for biomedical applications due to their biocompatibility, low cost of synthesis, and tunable properties. nih.gov For example, dipeptide-based nanostructures are being explored as carriers for drug delivery, scaffolds for tissue engineering, and components in biosensors. tandfonline.comdtu.dk The specific combination of a hydrophobic D-amino acid (D-Valine) and an aromatic L-amino acid (L-Phenylalanine) in Boc-D-Val-L-Phe-OH could lead to unique self-assembly behaviors and novel biomaterials with tailored functionalities.

| Nanostructure | Formed By | Potential Application |

| Nanotubes | Self-assembly of aromatic dipeptides like diphenylalanine in aqueous solutions. nih.govdtu.dk | Bioelectronics, biosensors, and templates for nanowire formation. |

| Nanofibers | Growth from an amorphous film of dipeptides in specific solvent vapors. dtu.dk | Scaffolds for tissue regeneration, hydrogel formation, and 3D cell culture. |

| Nanoparticles/Vesicles | Self-assembly of dipeptides with a protected amino group (e.g., Boc-diphenylalanine). dtu.dk | Targeted drug delivery systems and carriers for biologically active molecules. tandfonline.comdtu.dk |

| Hydrogels | Entanglement of self-assembled dipeptide nanofibers in water. tandfonline.com | Vehicles for sustained drug release and biomimetic scaffolds for bone regeneration. tandfonline.com |

Q & A

Q. How can researchers optimize the synthesis of Boc-D-Valine-L-Phe-OH for high yield and purity?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Boc-protected amino acids. Ensure proper deprotection of the Boc group using trifluoroacetic acid (TFA) and optimize coupling agents (e.g., HOBt/DIC) to minimize racemization. Purify via reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor purity using LC-MS and adjust reaction times and solvent ratios (e.g., DMF:DCM) to improve yield .

Q. What analytical techniques are most reliable for confirming the identity and purity of Boc-D-Valine-L-Phe-OH?

- Methodological Answer : Combine LC-MS (to confirm molecular weight and detect impurities) with H/C NMR (to verify stereochemistry and structural integrity). For purity assessment, use RP-HPLC with UV detection at 214 nm. Cross-validate results with chiral chromatography to ensure enantiomeric excess >98% .

Q. How should Boc-D-Valine-L-Phe-OH be handled and stored to maintain stability?

- Methodological Answer : Store lyophilized powder at -80°C in airtight containers under nitrogen to prevent hydrolysis. For solubility, use DMSO (100 mg/mL) with brief sonication. Avoid repeated freeze-thaw cycles; prepare aliquots for short-term use (1 month at -20°C). Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers address stereochemical instability of Boc-D-Valine-L-Phe-OH during prolonged storage or experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under varying pH (4–9), temperature (4–37°C), and humidity (20–80%). Use circular dichroism (CD) spectroscopy to track conformational changes. Stabilize by lyophilizing with cryoprotectants (e.g., trehalose) and storing in anhydrous solvents (e.g., acetonitrile) .

Q. What experimental designs are suitable for assessing the bioactivity of Boc-D-Valine-L-Phe-OH in peptide-protein interaction studies?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics with target proteins (e.g., receptors). Pair with molecular docking simulations to predict interaction sites. Validate via competitive ELISA or fluorescence polarization assays. Include negative controls (e.g., scrambled peptides) and triplicate measurements to ensure reproducibility .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR vs. LC-MS results) for Boc-D-Valine-L-Phe-OH?

- Methodological Answer : Re-examine sample preparation for artifacts (e.g., oxidation, aggregation). Validate NMR assignments using 2D experiments (COSY, HSQC) and compare with reference spectra of pure enantiomers. For LC-MS, optimize ionization parameters (e.g., ESI vs. MALDI) and confirm fragmentation patterns using high-resolution MS/MS. Cross-check with orthogonal methods like IR spectroscopy .

Key Parameters for Reference

| Property | Value/Technique | Source |

|---|---|---|

| Molecular Weight | 362.4 g/mol (calculated) | |

| Solubility | 100 mg/mL in DMSO (sonication) | |

| Storage Stability | 6 months at -80°C | |

| Key Analytical Methods | RP-HPLC, LC-MS, H/C NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.